7-Acetoxycoumarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-oxochromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-7(12)14-9-4-2-8-3-5-11(13)15-10(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOXZPZHVOXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146114 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-49-2 | |
| Record name | 7-Acetoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Acetoxycoumarin and Its Derivatives
Acetylation of Umbelliferone (B1683723): Reaction Pathways and Optimizations
The most direct and common method for the synthesis of 7-acetoxycoumarin is through the acetylation of its precursor, 7-hydroxycoumarin, also known as umbelliferone. This reaction involves the esterification of the hydroxyl group at the 7-position of the coumarin (B35378) ring. The primary reagent for this transformation is acetic anhydride (B1165640), which serves as the source of the acetyl group.
The reaction is typically catalyzed by an acid or a base. Concentrated sulfuric acid is a frequently used acid catalyst, facilitating the reaction by protonating the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity. Alternatively, bases like pyridine (B92270) can be employed. In this case, pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate.
Optimization of this reaction often involves adjusting the temperature and reaction time to maximize the yield and purity of the product. For instance, the reaction can be conducted by heating the mixture on a water bath, with temperatures ranging from 60-70°C for approximately one hour when using sulfuric acid as a catalyst. Another approach involves refluxing umbelliferone with acetic anhydride in pyridine for 2-3 hours. nih.gov Following the reaction, the this compound product is typically isolated by pouring the reaction mixture into ice-water, which causes the product to precipitate. nih.gov The resulting solid can then be collected by filtration and purified by recrystallization, often from ethanol. nih.gov The yield of this acetylation reaction is generally high, with reports of up to 95-98%. nih.gov
Table 1: Comparative Analysis of Acetylation Conditions for Umbelliferone
| Catalyst | Reagents | Temperature | Duration | Reported Yield |
| Sulfuric Acid | Umbelliferone, Acetic Anhydride | 60-70°C | 1 hour | Good |
| Pyridine | Umbelliferone, Acetic Anhydride | 115°C (Reflux) | 2-3 hours | 95-98% nih.gov |
Multi-Step Synthesis Approaches for Substituted 7-Acetoxycoumarins
The synthesis of substituted 7-acetoxycoumarins often requires multi-step approaches, where the coumarin core is first constructed with the desired substituents, followed by the acetylation of the 7-hydroxy group. A cornerstone of coumarin synthesis is the Pechmann condensation . This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions to form the coumarin ring system. rasayanjournal.co.in For the synthesis of 7-hydroxycoumarin derivatives, resorcinol (B1680541) or its substituted analogues are commonly used as the phenolic starting material.
For example, 7-hydroxy-4-methylcoumarin can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate (B1235776) using an acid catalyst like concentrated sulfuric acid. ugm.ac.id Once the substituted 7-hydroxycoumarin is synthesized and purified, the final step is the acetylation of the hydroxyl group, as described in the previous section, to yield the corresponding this compound derivative. This two-step sequence (Pechmann condensation followed by acetylation) is a versatile method for accessing a wide array of substituted 7-acetoxycoumarins.
Another important multi-step strategy involves the Fries rearrangement of this compound itself to produce acetyl-hydroxycoumarins. researchgate.net In this reaction, the acetyl group from the 7-acetoxy position migrates to either the 6- or 8-position of the coumarin ring, yielding 6-acetyl-7-hydroxycoumarin or 8-acetyl-7-hydroxycoumarin. mdpi.com This rearrangement is typically catalyzed by a Lewis acid, such as aluminum chloride, and the regioselectivity of the migration (to the ortho or para position relative to the hydroxyl group) can be influenced by reaction conditions like temperature and solvent. ugm.ac.idresearchgate.net For instance, lower temperatures tend to favor the para-substituted product (6-acetyl), while higher temperatures favor the ortho-substituted product (8-acetyl). researchgate.net These resulting acetyl-hydroxycoumarins can then be further modified or acetylated again if desired, providing a pathway to di-acetylated or other polysubstituted coumarin derivatives.
Microwave-Assisted Synthetic Routes for this compound Analogues
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of coumarin derivatives, including this compound analogues.
A notable example is the microwave-assisted synthesis of 3-(3-bromophenyl)-7-acetoxycoumarin. mdpi.com This one-pot reaction involves heating a mixture of 3-bromophenylacetic acid, 2,4-dihydroxybenzaldehyde, triethylamine, and acetic anhydride in a microwave synthesizer. mdpi.com The reaction proceeds rapidly, yielding the desired product in a short time frame. This method demonstrates the efficiency of microwave irradiation in constructing the substituted coumarin ring and performing the acetylation in a single step.
Furthermore, microwave assistance has been extensively used in the Pechmann condensation to synthesize the 7-hydroxycoumarin precursors. scielo.brmdpi.com The reaction of phenols with β-ketoesters can be carried out under solvent-free conditions using various catalysts, such as Lewis acids (e.g., SnCl₂, AlCl₃) or solid-supported catalysts (e.g., fly ash, Amberlyst-15), under microwave irradiation. rasayanjournal.co.inmdpi.comderpharmachemica.com These microwave-assisted Pechmann condensations are often complete within minutes, offering a green and efficient alternative to traditional methods that require prolonged heating. scielo.brmdpi.com The resulting 7-hydroxycoumarin analogues can then be readily acetylated to their corresponding 7-acetoxy derivatives.
Table 2: Examples of Microwave-Assisted Synthesis in the Preparation of this compound and its Precursors
| Reaction | Reactants | Catalyst/Conditions | Product |
| One-pot synthesis | 3-Bromophenylacetic acid, 2,4-Dihydroxybenzaldehyde, Acetic Anhydride, Triethylamine | Microwave, 110°C, 5 min | 3-(3-Bromophenyl)-7-acetoxycoumarin mdpi.com |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | SnCl₂·2H₂O, Microwave, 260s | 7-Hydroxy-4-methylcoumarin rasayanjournal.co.in |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Fly ash, Microwave, Solvent-free | 7-Hydroxy-4-methylcoumarin derpharmachemica.com |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Amberlyst-15, Microwave, Solvent-free | 7-Hydroxy-4-methylcoumarin mdpi.com |
Derivatization Strategies and Novel Compound Generation
This compound serves as a versatile starting material for the generation of novel coumarin derivatives. The primary strategies for derivatization focus on the modification of the coumarin core and the functional groups attached to it.
A key derivatization pathway, as previously mentioned, is the Fries rearrangement . This reaction transforms this compound into ortho- and para-hydroxy aryl ketones, which are themselves valuable intermediates for further synthesis. researchgate.net For example, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), obtained from the Fries rearrangement of 7-acetoxy-4-methylcoumarin (B160210), can be reacted with various anilines to synthesize a series of Schiff bases. scienceopen.com
Another common strategy involves the deacetylation of this compound to regenerate the 7-hydroxy group. This hydroxyl group is a prime site for further functionalization. For instance, umbelliferone can be alkylated at the 7-hydroxy position with reagents like ethyl bromoacetate (B1195939) to introduce an ester side chain. nih.gov This side chain can then be converted into a variety of heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield a hydrazide, which can be further reacted with phenyl isothiocyanate to form a thiosemicarbazide (B42300) derivative. nih.gov These multi-step derivatizations starting from the 7-hydroxy position (accessible from this compound) allow for the synthesis of a diverse library of novel compounds with potentially interesting biological activities.
Furthermore, the coumarin ring itself can be a target for modification, although this is less common than functionalization at the 7-position. The reactivity of the C3-C4 double bond allows for certain addition reactions, and electrophilic aromatic substitution can occur on the benzene (B151609) ring, though the positions are directed by the existing substituents. The combination of these strategies—modification of the 7-position, rearrangement of the acetyl group, and reactions on the coumarin core—provides a rich platform for the generation of novel this compound-based compounds.
Pharmacological and Biological Activities of 7 Acetoxycoumarin
Anti-inflammatory Properties
Studies have demonstrated that 7-acetoxycoumarin possesses significant anti-inflammatory properties. Its mechanisms of action have been explored in vitro, particularly using lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are standard models for studying inflammatory responses. nih.govnih.gov
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
This compound has been shown to effectively inhibit the production of key inflammatory mediators, namely nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov In studies using LPS-treated RAW 264.7 macrophage cells, this compound reduced the secretion of NO and PGE2 in a dose-dependent manner. nih.govwikipedia.org This inhibition of inflammatory mediators is a crucial aspect of its anti-inflammatory profile. nih.gov
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Inhibition of NO Production | Inhibition of PGE2 Production |
|---|---|---|
| 50 | Significant Reduction | Significant Reduction |
| 100 | Dose-dependent Reduction | Dose-dependent Reduction |
| 200 | Dose-dependent Reduction | Dose-dependent Reduction |
Data derived from studies on LPS-stimulated RAW 264.7 cells. nih.govwikipedia.org
Modulation of Pro-inflammatory Cytokine Synthesis (e.g., IL-1β, IL-6, TNF-α)
The anti-inflammatory effects of this compound extend to its ability to modulate the synthesis of pro-inflammatory cytokines. nih.govnih.gov Research has shown that the compound can suppress the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-stimulated macrophages. nih.govwikipedia.org The inhibitory effect on IL-1β and IL-6 was observed to be dose-dependent. wikipedia.org Specifically, at concentrations of 50, 100, and 200 µM, this compound decreased IL-1β production by 70%, 75%, and 80%, respectively. wikipedia.org A significant reduction in TNF-α was noted at the 200 µM concentration. wikipedia.org
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokines by this compound
| Cytokine | 50 µM Concentration | 100 µM Concentration | 200 µM Concentration |
|---|---|---|---|
| IL-1β | 70% decrease | 75% decrease | 80% decrease |
| IL-6 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| TNF-α | No significant reduction | No significant reduction | Significant reduction |
Data from ELISA analysis on LPS-stimulated RAW 264.7 cells. wikipedia.org
Effects on Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression
The inhibitory action of this compound on NO and PGE2 production is directly linked to its effects on the enzymes responsible for their synthesis. nih.gov Studies have confirmed that this compound decreases both the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov By suppressing the expression of these enzymes, this compound effectively reduces the levels of their products, NO and PGE2, thus controlling the inflammatory response. wikipedia.org This down-regulation of iNOS and COX-2 occurs in a dose-dependent manner. nih.govwikipedia.org
Anticancer and Cytotoxic Effects
While various coumarin (B35378) derivatives have been extensively studied for their antitumor properties, including the induction of apoptosis and cell cycle arrest in multiple cancer cell lines, specific data on this compound remains limited in the reviewed scientific literature. nih.goviiarjournals.org
Cell Cycle Arrest Induction in Cancer Cell Lines
Apoptosis Induction Mechanisms in Malignant Cells
There is a lack of specific research in the reviewed literature detailing the mechanisms of apoptosis induction by this compound in malignant cells. While coumarins as a class are known to induce apoptosis, and specific derivatives have been identified as apoptosis-inducing agents, the direct action of this compound in this context has not been explicitly detailed. nih.goviiarjournals.org
Selective Cytotoxicity Profiles of this compound Derivatives
Derivatives of this compound have demonstrated notable selective cytotoxicity, showing higher efficacy against cancerous cell lines compared to non-cancerous counterparts. The substitution pattern on the coumarin ring is a critical determinant of this selectivity.
For instance, a study on 7,8-Diacetoxy-3-arylcoumarin derivatives revealed that the compound 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)coumarin (5f) exhibited the most significant cytotoxic activity and selectivity against the human prostate cancer cell line (PC-3) when compared to the non-cancerous prostate cell line WPE1-N22. iiarjournals.org The structure-activity relationship (SAR) analysis indicated that the cytotoxic activity of these 7,8-Diacetoxy-3-arylcoumarins is dependent on both the cell line and the specific aryl group substituted at the C-3 position. iiarjournals.org
Similarly, another investigation into acetoxycoumarin derivatives found that while some compounds were non-specifically toxic, others showed selectivity. nih.gov For example, 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (B1210297) (compound 5) was cytotoxic to the A549 lung cancer cell line but was inactive against both CRL 1548 liver cancer cells and CRL 1439 normal liver cells. nih.govnih.gov In contrast, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (compound 7) was highly toxic to all tested cell lines, indicating a lack of selectivity. nih.govnih.goviiarjournals.org
Further research highlighted a 3-arylcoumarin derivative, 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate, which demonstrated the greatest cytotoxic effect and selectivity in the A549 human lung cancer cell line compared to the normal lung cell line (MRC-9). nih.govjocpr.com These findings underscore the potential of the acetoxycoumarin scaffold in developing targeted anticancer agents, where specific substitutions can modulate selective cytotoxicity. iiarjournals.org
Table 1: Cytotoxic Activity of Selected Acetoxycoumarin Derivatives
| Compound | Cancer Cell Line | Non-Cancerous Cell Line | Activity/Selectivity |
|---|---|---|---|
| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)coumarin | PC-3 (Prostate) | WPE1-N22 (Prostate) | Selectively cytotoxic to PC-3 cells. iiarjournals.org |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | CRL 1439 (Normal Liver) | Cytotoxic to A549, inactive against normal liver cells. nih.gov |
| 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate | A549 (Lung) | MRC-9 (Normal Lung) | Selectively cytotoxic to A549 cells (CC50=24 μM vs. >100 μM). nih.govjocpr.com |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung), CRL 1548 (Liver) | CRL 1439 (Normal Liver) | Non-selective; highly toxic to all cell lines. nih.govnih.gov |
Influence on Reactive Oxygen Species (ROS) Production in Neoplastic Cells
The cytotoxic action of certain this compound derivatives in cancer cells is closely linked to their ability to induce the production of reactive oxygen species (ROS). An elevation of intracellular ROS levels above a tolerable threshold can trigger cellular damage and initiate apoptosis, or programmed cell death. iiarjournals.org
Studies have shown that 7,8-Diacetoxy-3-arylcoumarins can elevate ROS levels, thereby initiating cell death. iiarjournals.org Specifically, the selectively cytotoxic compound 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)coumarin (5f) was found to cause a concentration-dependent increase in ROS production in PC-3 prostate cancer cells. iiarjournals.org This increase in oxidative stress was further evidenced by a significant depletion of glutathione (B108866) (GSH), a key intracellular antioxidant. The depletion of GSH makes cells more susceptible to oxidative damage and is a potent activator of apoptotic signaling pathways. iiarjournals.org
Similarly, the cytotoxic effect of 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate in A549 lung cancer cells was also associated with a concentration-dependent increase in ROS production. nih.govjocpr.com The increase in fluorescence intensity from a DCFDA dye assay confirmed that as the concentration of the compound increased from 10 μM to 100 μM, ROS levels rose significantly compared to untreated control cells. nih.gov This suggests that the induction of oxidative stress is a key mechanism through which these acetoxycoumarin derivatives exert their anticancer effects. iiarjournals.orgnih.gov
Antioxidant Capacities
Free Radical Scavenging Activity (e.g., Superoxide (B77818) Radical)
Acetoxycoumarins have demonstrated the ability to act as antioxidants by scavenging free radicals. Research has shown that compounds like 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC) possess the capacity to scavenge free radicals. mdpi.com The antioxidant activity of coumarins is highly dependent on their structure, particularly the substituents on the coumarin nucleus. japer.in
The mechanism often involves the donation of electrons to neutralize reactive species. For instance, in the case of the superoxide radical, coumarin derivatives with electron-donating substituent groups can donate their electrons to the superoxide, effectively scavenging it and preventing it from causing further cellular damage. japer.in While the hydroxyl group is a well-known contributor to the antioxidant capacity of coumarins, the acetoxy group also plays a role in this activity. mdpi.comencyclopedia.pub
Oxidative Stress Modulation in Cellular Systems
In addition to direct radical scavenging, this compound derivatives can modulate oxidative stress in cellular systems by inhibiting lipid peroxidation. Lipid peroxidation is a key indicator of oxidative damage to cell membranes.
A study on the antioxidant capacity of a 7-acetoxy-4-aryl-3,4-dihydrocoumarin derivative demonstrated its significant ability to reduce thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. researchgate.net In an assay using human erythrocytes, this compound significantly reduced the TBARS levels generated by the free radical initiator AAPH. researchgate.net The antioxidant capacity was concentration-dependent, with increasing concentrations of the this compound derivative leading to greater inhibition of lipid peroxidation. At a concentration of 7.2 µg/ml, the compound showed an antioxidant capacity of 86.25±0.85%, comparable to the standard antioxidant Trolox. researchgate.net This demonstrates the compound's ability to protect cellular membranes from oxidative damage.
Antimicrobial and Antifungal Activities
Inhibition of Bacterial Growth
Certain derivatives and complexes of this compound have shown promise as antimicrobial agents. While many simple coumarins may not show activity, their silver(I) complexes can exhibit potent antibacterial effects. researchgate.net For example, a silver complex containing an acetate function at the C7 position, known as SBC3, displayed excellent antimicrobial activity against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with MIC values of 3.13 and 6.25 μg/mL, respectively. It was also active against the gram-positive methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Other studies have noted that derivatives of the parent compound, 7-hydroxycoumarin, are active against a range of both gram-positive and gram-negative bacteria, including E. coli and S. aureus. researchgate.net While this research focused on the hydroxy- form, it points to the potential of the 7-substituted coumarin scaffold in developing new antibacterial agents. researchgate.netjetir.org
The antifungal activity of this compound (referred to as 7-O-acetylcoumarin) has also been evaluated. It demonstrated inhibitory effects against several fungal species. researchgate.netscispace.com
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MIC (mM) |
|---|---|---|
| Candida albicans | 250 | 1.22 |
| Aspergillus fumigatus | 500 | 2.44 |
| Fusarium solani | 250 | 1.22 |
Data sourced from Montagner et al. via ResearchGate. researchgate.net
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 928228 nih.gov |
| 7-Hydroxycoumarin (Umbelliferone) | 5281426 fishersci.cathegoodscentscompany.com |
| Esculetin (B1671247) | 5281416 wikipedia.orgnih.gov |
| Daphnetin | 5280569 fishersci.canih.gov |
| 7,8-diacetoxy-4-methylcoumarin | 80113 |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | 10203589 |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | 53477382 |
| 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate | 90490795 |
Antifungal Efficacy against Pathogenic Strains
This compound has demonstrated notable antifungal properties against various pathogenic fungal strains. Research indicates that the presence of an acetate group, which is an electron-withdrawing group, on the coumarin scaffold contributes to its antifungal activity. A study evaluating a series of coumarin derivatives found that those with such substitutions exhibited significant efficacy.
In vitro screening of this compound against several pathogenic fungi revealed its inhibitory potential. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, have been determined for this compound against specific pathogens. For instance, the MIC for Candida albicans and Fusarium solani was found to be 250 μg/ml, while for Aspergillus fumigatus, it was 500 μg/ml. nih.gov Further studies on related acetoxycoumarins, such as 4-acetoxycoumarin, have shown they are effective against Aspergillus species by preventing the growth of mycelia and the germination of spores. nih.gov
Table 1: Antifungal Activity of this compound
| Pathogenic Strain | Minimum Inhibitory Concentration (MIC) (μg/ml) |
|---|---|
| Candida albicans | 250 nih.gov |
| Aspergillus fumigatus | 500 nih.gov |
| Fusarium solani | 250 nih.gov |
Enzyme Modulation and Inhibition
This compound and its derivatives are recognized as inhibitors of Glutathione S-Transferase (GST), a family of enzymes involved in the detoxification of xenobiotics. The mechanism of inhibition involves a microsomal enzyme known as acetoxycoumarin:protein transacetylase (TA). nih.gov This enzyme facilitates the transfer of the acetyl group from the acetoxycoumarin to the GST protein, leading to its irreversible inhibition. nih.govnih.gov
The position of the acetoxy group on the coumarin ring significantly influences the inhibitory efficiency. Studies comparing different isomers have shown that 7-acetoxy-4-methylcoumarin (B160210) is a highly effective substrate for the transacetylase, and consequently a potent inhibitor of GST. nih.gov The substrate efficiency for various mono-acetoxy-4-methylcoumarins was determined to be in the following order: 7-acetoxy > 6-acetoxy > 5-acetoxy. nih.gov Furthermore, 7,8-diacetoxy-4-methylcoumarin exhibited even greater GST inhibition, approximately double that of 7-acetoxy-4-methylcoumarin, highlighting that acetoxy groups near the oxygen heteroatom at positions C-7 and C-8 enhance this activity. nih.gov This inhibition of GST by 7-acetoxy-4-methylcoumarin has also been shown to suppress aflatoxin B1 (AFB1)-DNA binding in vitro by 36.7%. nih.gov
Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing conditions like Alzheimer's disease. uni.lu
Research has indicated that this compound itself is an effective AChE inhibitor with potential for anti-dementia applications. wikipedia.org Furthermore, novel hybrids incorporating the coumarin scaffold have been synthesized and evaluated. For example, certain coumarin-Schiff base hybrids demonstrated excellent inhibitory activity against AChE, with some derivatives proving to be approximately five times more potent than the standard drug, galantamine. mdpi.com Similarly, studies on arylpiperazinyl derivatives of coumarin found that those based on an 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) structure were active AChE inhibitors. easychem.org These findings underscore the potential of the this compound framework in designing new and effective AChE inhibitors.
Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing phospholipids, which releases arachidonic acid, a precursor to inflammatory mediators. nih.gov While direct studies on this compound's effect on phospholipase are not extensively documented in the reviewed literature, research on closely related compounds suggests this is a potential area of activity.
Specifically, the related compound 7-methoxycoumarin (B196161) has been investigated for its ability to inhibit the phospholipase enzyme. nih.govfishersci.fi In vitro studies demonstrated that 7-methoxycoumarin inhibited phospholipase with an IC50 value of 27.08 µg/ml. nih.govresearchgate.net This activity was identified as one of the mechanisms contributing to its antinociceptive effects in a model of neuropathic pain. nih.govfishersci.fi Given the structural similarity, these findings suggest that the coumarin backbone with a substitution at the 7-position may be a key feature for phospholipase inhibition, warranting further investigation into the specific effects of this compound.
Topoisomerase Inhibition: Derivatives of coumarin have been identified as inhibitors of topoisomerases, which are crucial enzymes in managing DNA topology and are validated targets for anticancer drugs. Hybrid molecules combining tacrine (B349632) and coumarin structures have been shown to completely inhibit the activity of human topoisomerase I. uni.lu The efficacy of these hybrid compounds appears to be influenced by the length of the linker chain connecting the two moieties. uni.lu
Carbonic Anhydrase Inhibition: this compound and its derivatives have been investigated for their inhibitory effects on carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII. wikipedia.orgsigmaaldrich.com These enzymes are involved in pH regulation and tumorigenesis. Studies on a series of 7-substituted coumarins, synthesized from 7-hydroxycoumarins, revealed them to be selective and potent inhibitors of hCA IX, with inhibition constants (Ki) in the low nanomolar range (30.2–30.5 nM). wikipedia.org These derivatives showed significantly less inhibition of the widespread cytosolic isoforms hCA I and II, indicating a desirable selectivity for the cancer-related enzyme. wikipedia.org The inhibitory action is attributed to the coumarin moiety, and it is believed that the enzyme's catalytic zinc ion hydrolyzes the ester group, leading to the release of the corresponding 7-hydroxycoumarin, which then binds to the active site.
Antinociceptive Activities
This compound has demonstrated anti-inflammatory properties, which are closely linked to antinociceptive (pain-relieving) effects. In studies using macrophage cells, this compound was shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in a dose-dependent manner. nih.govmdpi.com This anti-inflammatory action is mediated through the suppression of signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.gov
The antinociceptive potential is further supported by studies on the closely related compound, 7-methoxycoumarin. This compound has shown significant antinociceptive effects in animal models, such as the acetic acid-induced writhing test and the formalin-induced nociception assay. probes-drugs.org It was particularly effective in reducing the inflammatory pain characteristic of the late phase of the formalin test. probes-drugs.org Moreover, 7-methoxycoumarin has been found to alleviate neuropathic pain, an effect linked to its anti-inflammatory and enzyme-inhibiting properties. nih.govfishersci.fi These findings suggest that this compound, through its established anti-inflammatory mechanisms, likely possesses significant antinociceptive activity.
Antiviral Properties
The antiviral potential of the broader coumarin class of chemical compounds has been a subject of scientific investigation. Coumarins, which are naturally occurring benzopyrone derivatives found in many plants, have been explored for their activity against various viruses. Research into specific derivatives, such as this compound, is part of a wider effort to identify novel antiviral agents. While direct studies on the antiviral efficacy of this compound are not extensively detailed in the available literature, the activity of its parent and related compounds provides a basis for its potential in this area.
Human Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in young children and older adults, with no specific treatment widely available beyond supportive care. dntb.gov.ua This has led researchers to explore various natural and synthetic compounds for anti-RSV activity. The coumarin family of compounds has emerged as a promising area of this research. dntb.gov.uanih.gov
A 2024 study investigating the anti-RSV properties of several natural coumarins provided significant findings on compounds structurally related to this compound. dntb.gov.uaresearchgate.net Although this compound itself was synthesized for this study from its precursor, umbelliferone (B1683723) (7-hydroxycoumarin), it was not directly tested for its antiviral activity. nih.gov Instead, its parent compound and other coumarins were evaluated.
The research demonstrated that several coumarins inhibit RSV replication in cell cultures. dntb.gov.ua In tests conducted on A549 human lung carcinoma cells, compounds such as coumarin, esculetin, esculin, and 4-methyl esculetin showed statistically significant antiviral effects against an RSV-luciferase reporter virus. mdpi.com For instance, esculetin showed approximately 50% inhibition of the virus at 24 hours post-infection, which increased to 70% at 48 hours. 4-methyl esculetin also showed significant, time-dependent inhibition. mdpi.com
These findings highlight that structural modifications to the basic coumarin skeleton are crucial for antiviral activity. dntb.gov.ua The study underscores the potential of the coumarin scaffold as a basis for developing new anti-RSV therapeutics. While specific data on this compound remains to be elucidated, the demonstrated efficacy of its structural relatives provides a strong rationale for its future investigation as a potential antiviral agent against RSV and other viruses.
Antiviral Activity of Coumarins Against Human Respiratory Syncytial Virus (RSV)
| Compound | Cell Line | Virus Strain | Inhibition | Time Post-Infection (h) |
| Esculetin | A549 | RSV-luc | ~50% | 24 |
| Esculetin | A549 | RSV-luc | ~70% | 48 |
| 4-Methyl esculetin | A549 | RSV-luc | ~40% | 24 |
| 4-Methyl esculetin | A549 | RSV-luc | ~80% | 48 |
| Coumarin | HBE cultures | RSV-luc | ~25% | 48 |
| Esculetin | HBE cultures | RSV-luc | ~15% | 48 |
This table is based on data reported in a 2024 study by de Sá et al. and presents the approximate inhibition of RSV by various coumarins in different cell lines. mdpi.com HBE stands for human bronchial epithelial cells.
Molecular Mechanisms of Action
Inflammatory Signaling Pathway Modulation
7-Acetoxycoumarin has been shown to exert anti-inflammatory effects by interfering with critical inflammatory signaling cascades, primarily the NF-κB and MAPK pathways. mdpi.comnih.gov
IκBα Degradation and NF-κB Pathway Inhibition
The nuclear factor kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. wikipedia.org In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. wikipedia.org Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. wikipedia.orgdovepress.com
Research has demonstrated that this compound can inhibit the degradation of IκBα. mdpi.com In LPS-stimulated RAW 264.7 macrophage cells, treatment with this compound led to a concentration-dependent increase in the levels of IκBα, indicating that its degradation was suppressed. mdpi.com By preventing the breakdown of IκBα, this compound effectively halts the activation and nuclear translocation of NF-κB. mdpi.com This inhibition of the NF-κB signaling pathway is a key mechanism behind the anti-inflammatory properties of this compound. mdpi.comnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (ERK, JNK, p38)
The mitogen-activated protein kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in mediating inflammatory and immune responses. nih.gov These kinases are activated by various stimuli, including LPS, and are involved in the production of pro-inflammatory mediators. nih.govmdpi.com
Studies have shown that this compound can modulate the MAPK pathway by reducing the phosphorylation of its key components. In LPS-stimulated macrophage cells, this compound treatment resulted in a dose-dependent decrease in the phosphorylation of ERK, JNK, and p38. mdpi.comnih.gov By inhibiting the phosphorylation of these MAPKs, this compound effectively dampens the downstream signaling that leads to an inflammatory response. mdpi.comnih.govnih.gov Interestingly, in a different cell line (B16F10 melanoma cells), a derivative, 7-acetoxy-4-methylcoumarin (B160210), was found to decrease the expression of ERK and p38 while increasing the expression of phosphorylated JNK. mdpi.com
| MAPK Protein | Effect of this compound | Cell Line | Reference |
|---|---|---|---|
| ERK | Decreased Phosphorylation | RAW 264.7 | mdpi.comnih.gov |
| JNK | Decreased Phosphorylation | RAW 264.7 | mdpi.comnih.gov |
| p38 | Decreased Phosphorylation | RAW 264.7 | mdpi.comnih.gov |
Apoptotic Pathway Engagement
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. This compound and its derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents. scilit.comiiarjournals.org
Activation of Pro-apoptotic Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with members like Bax promoting cell death and others like Bcl-2 inhibiting it. nih.govfrontiersin.org An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. frontiersin.org
While direct studies on this compound's effect on Bax and Bcl-2 are limited, research on related coumarin (B35378) compounds provides insight. For instance, 7-hydroxycoumarin, the precursor to this compound, has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax in human lung cancer cells. nih.gov Similarly, other coumarin derivatives have been observed to induce apoptosis by modulating the expression of these key proteins. mdpi.comresearchgate.netmdpi.com
Mitochondrial Membrane Potential (MMP) Alterations
Mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this process is the loss of mitochondrial membrane potential (MMP). iiarjournals.orgnih.gov
Studies on coumarin derivatives have demonstrated their ability to induce a loss of MMP. For example, a 7,8-diacetoxy-3-arylcoumarin derivative was found to cause a decrease in MMP in prostate cancer cells, indicating mitochondrial dysfunction and the initiation of apoptosis. iiarjournals.org This loss of MMP is often associated with the release of pro-apoptotic factors from the mitochondria into the cytoplasm. iiarjournals.orgfrontiersin.org
Cell Cycle Phase Perturbation and Arrest
The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can lead to the inhibition of cell proliferation and is a common mechanism of action for anticancer drugs. frontiersin.orgiiarjournals.org
Derivatives of acetoxycoumarin have been shown to cause cell cycle arrest in different cancer cell lines. nih.govnih.gov For instance, one derivative induced a concentration-dependent cell cycle arrest at the S and G2/M phases in lung cancer cells. nih.gov Another study on a different coumarin derivative demonstrated cell cycle arrest in the S phase in hepatocellular carcinoma cells. frontiersin.orgresearchgate.net This arrest is often accompanied by changes in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). iiarjournals.orgajol.info For example, 7-hydroxycoumarin was found to induce G2/M arrest in cisplatin-resistant ovarian cancer cells by downregulating the expression of proteins that promote entry into mitosis. ajol.info
| Compound Derivative | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) | A549 (Lung Cancer) | S and G2 phase | nih.gov |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | S, G2, and G1 phases (concentration-dependent) | nih.gov |
| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide derivative | HepG-2 (Hepatocellular Carcinoma) | S phase | frontiersin.org |
| 7-hydroxycoumarin | SKVCR (Ovarian Cancer) | G2/M phase | ajol.info |
Gene and Protein Expression Modulation
The biological activities of this compound and its derivatives are significantly influenced by their ability to modulate the expression of various genes and proteins involved in critical cellular processes. Research has demonstrated that these compounds can alter expression levels of proteins related to inflammation, cell cycle progression, apoptosis, and cellular metabolism.
In the context of inflammation, this compound (7AC) has been shown to suppress the expression of key pro-inflammatory proteins in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.comnih.gov Treatment with 7AC leads to a dose-dependent reduction in the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This inhibitory effect extends to the production of pro-inflammatory cytokines, including a decrease in the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov
Derivatives of this compound also exhibit significant modulatory effects on protein expression. For instance, 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC) was found to augment the expression of thioredoxin (TRX) and vascular endothelial growth factor (VEGF) in human peripheral blood mononuclear cells. ebi.ac.uk Further investigation using a thioderivative of DAMC in A549 lung cancer cells revealed a wide-ranging impact on the transcriptome, with 500 genes being upregulated and 389 genes downregulated. ebi.ac.uk In studies on melanogenesis, 7-acetoxy-4-methylcoumarin (7A4MC) was observed to increase the expression of microphthalmia-associated transcription factor (MITF), which subsequently upregulates its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), in B16F10 melanoma cells. mdpi.com
The influence of acetoxycoumarins on cell cycle and apoptosis is linked to their ability to alter the expression of regulatory proteins. Certain derivatives have been found to induce cell cycle arrest by modifying the expression of proteins that govern cell cycle checkpoints. nih.gov For example, the parent compound of this compound, 7-hydroxycoumarin (umbelliferone), has been associated with the downregulation of anti-apoptotic protein Bcl-2 and cyclin-D1, alongside an increase in the expression of the pro-apoptotic protein BAX in lung cancer cells. iiarjournals.org
Table 1: Modulation of Gene and Protein Expression by this compound and Its Derivatives
| Compound | Cell Line/System | Modulated Protein/Gene | Effect | Reference |
| This compound (7AC) | RAW 264.7 Macrophages | Inducible Nitric Oxide Synthase (iNOS) | Downregulation | nih.gov |
| This compound (7AC) | RAW 264.7 Macrophages | Cyclooxygenase-2 (COX-2) | Downregulation | nih.gov |
| This compound (7AC) | RAW 264.7 Macrophages | Tumor Necrosis Factor-α (TNF-α) | Downregulation | mdpi.com |
| This compound (7AC) | RAW 264.7 Macrophages | Interleukin-1β (IL-1β) | Downregulation | mdpi.com |
| This compound (7AC) | RAW 264.7 Macrophages | Interleukin-6 (IL-6) | Downregulation | mdpi.com |
| 7-Acetoxy-4-methylcoumarin (7A4MC) | B16F10 Melanoma Cells | Microphthalmia-associated transcription factor (MITF) | Upregulation | mdpi.com |
| 7-Acetoxy-4-methylcoumarin (7A4MC) | B16F10 Melanoma Cells | Tyrosinase (TYR) | Upregulation | mdpi.com |
| 7-Acetoxy-4-methylcoumarin (7A4MC) | B16F10 Melanoma Cells | Tyrosinase-related protein 1 (TRP-1) | Upregulation | mdpi.com |
| 7-Acetoxy-4-methylcoumarin (7A4MC) | B16F10 Melanoma Cells | Tyrosinase-related protein 2 (TRP-2) | Upregulation | mdpi.com |
| 7,8-Diacetoxy-4-methylcoumarin (DAMC) | Human PBMCs | Thioredoxin (TRX) | Upregulation | ebi.ac.uk |
| 7,8-Diacetoxy-4-methylcoumarin (DAMC) | Human PBMCs | Vascular Endothelial Growth Factor (VEGF) | Upregulation | ebi.ac.uk |
Interactions with Cellular Receptors and Targets
This compound and its analogs exert their cellular effects by interacting with a variety of molecular targets and signaling pathways. These interactions are fundamental to their observed biological activities.
A primary target for the anti-inflammatory action of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway . mdpi.comnih.gov this compound has been demonstrated to inhibit the degradation of the NF-κB inhibitor, IκBα, in LPS-stimulated macrophages. mdpi.com By preventing IκBα degradation, the translocation of the NF-κB transcription factor into the nucleus is blocked, thereby suppressing the expression of its downstream pro-inflammatory target genes. mdpi.comnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial target. mdpi.comnih.gov In inflammatory models, this compound reduces the LPS-induced phosphorylation of key MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.gov The modulation of this pathway contributes to its anti-inflammatory effects. Conversely, in a different cellular context, 7-acetoxy-4-methylcoumarin was found to increase the phosphorylation of ERK, JNK, and p38 in melanoma cells, a mechanism linked to its effects on melanogenesis. mdpi.com This highlights that the effect of acetoxycoumarins on the MAPK pathway can be cell-type and context-dependent.
A novel enzymatic target for acetoxycoumarins is Calreticulin (CRT) , which has been identified as possessing transacetylase activity. researchgate.net This enzyme, termed Calreticulin transacetylase (CRTase), can facilitate the transfer of the acetyl group from acetoxycoumarins, such as 7,8-diacetoxy-4-methylcoumarin (DAMC), to other proteins. ebi.ac.ukresearchgate.net This post-translational modification can lead to the modulation of the target protein's catalytic activity. One such identified target of this acetylation is Glutathione (B108866) S-transferase (GST) , whose activity is inhibited following this process. researchgate.netmedchemexpress.com This mechanism suggests that this compound may act as a substrate for CRTase, leading to the acetylation and altered function of various cellular proteins.
Additionally, the broader class of coumarins is known to interact with the Aryl Hydrocarbon Receptor (AhR) , a transcription factor involved in regulating xenobiotic metabolism. researchgate.net While the direct interaction of this compound with AhR is not fully characterized, derivatives of its parent compound, umbelliferone (B1683723), have been shown to act as activators of this receptor, suggesting it as a potential, though not yet confirmed, target. researchgate.net
Table 2: Cellular Receptors and Targets of this compound and Its Derivatives
| Compound/Class | Target/Receptor | Pathway/Effect | Cell Line/System | Reference |
| This compound (7AC) | NF-κB Pathway (IκBα) | Inhibition of IκBα degradation | RAW 264.7 Macrophages | mdpi.comnih.gov |
| This compound (7AC) | MAPK Pathway (ERK, JNK, p38) | Inhibition of phosphorylation | RAW 264.7 Macrophages | nih.gov |
| 7-Acetoxy-4-methylcoumarin (7A4MC) | MAPK Pathway (ERK, JNK, p38) | Induction of phosphorylation | B16F10 Melanoma Cells | mdpi.com |
| Acetoxycoumarins (e.g., DAMC) | Calreticulin (CRT) / Transacetylase | Acetyl group donor | In vitro / Mammalian tissues | ebi.ac.ukresearchgate.net |
| Acetoxycoumarins | Glutathione S-transferase (GST) | Inhibition via acetylation | In vitro | researchgate.netmedchemexpress.com |
| Coumarin Derivatives | Aryl Hydrocarbon Receptor (AhR) | Receptor activation | Reporter luciferase assay | researchgate.net |
Structure Activity Relationship Sar Studies of 7 Acetoxycoumarin Derivatives
Impact of Substituent Nature and Position on Biological Activities
The substitution pattern on the coumarin (B35378) core profoundly affects its pharmacological and biochemical properties. nih.gov Modifications at positions 3, 4, and 7 are particularly critical in determining the biological activities of these compounds. jopir.in
Substitutions at C-3 and C-4:
The C-3 position is crucial for anticoagulant properties. jopir.in
The introduction of a phenyl group at the C-4 position has been shown to enhance inhibitory activity against P-glycoprotein (Pgp), a protein associated with multidrug resistance in cancer cells. conicet.gov.ar
A 2-hydroxyethyl group at the C-3 position has been found to be favorable for multidrug resistance reversal activity. conicet.gov.ar
Substitutions at C-6 and C-7:
Modifications at the C-6 and C-7 positions influence the electronic properties and receptor interactions of the compound. jopir.in
Hydroxyl groups at these positions enhance antioxidant activity. jopir.in
A methoxy (B1213986) group at the C-7 position increases anti-inflammatory properties, while an amino substitution at the same position improves antimicrobial activity. jopir.in
For antifungal activity, O-substitutions are considered essential, with short aliphatic chains and electron-withdrawing groups like nitro (NO₂) and acetate (B1210297) favoring this activity. helsinki.fi
In the context of xanthine (B1682287) oxidase inhibition, a hydroxyl group at C-7 is very important. The addition of a hydroxyl group at C-6 enhances this activity, whereas a methoxy group at C-6 reduces it. nih.gov
Specific Examples of Substituent Effects:
| Derivative | Substituent(s) | Biological Activity | Reference |
| 7,8-dihydroxy-4-methylcoumarin | 7,8-dihydroxy, 4-methyl | Cytotoxicity against MCF-7 breast cancer cells | jopir.in |
| 7-methoxycoumarin (B196161) derivatives | 7-methoxy | Reduction of β-amyloid aggregation | jopir.in |
| Pyrancoumarin derivatives | Pyrano group | α-glucosidase inhibition | jopir.in |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | 7-(diethylamino), 4-methyl, 3-phenyl acetate | High cytotoxic activity in A549 lung cancer, CRL 1548 liver cancer, and CRL 1439 normal liver cell lines | nih.gov |
Role of the Acetoxy Group in Biological Efficacy
The acetoxy group plays a significant role in the biological efficacy of coumarin derivatives, particularly in their interaction with certain enzymes and their cytotoxic effects.
Enzyme Inhibition and Acetyl Transfer: The acetoxy group is crucial for the activity of acetoxycoumarin:protein transacetylase (TA). capes.gov.br This enzyme catalyzes the transfer of acetyl groups from acetoxycoumarins to proteins, thereby modulating their function. capes.gov.brsemanticscholar.org The efficiency of this acetyl transfer is dependent on the position of the acetoxy group. capes.gov.br
Positional Importance: Studies have shown that the substrate efficiency for TA is in the order of 7-acetoxy-4-methylcoumarin (B160210) > 6-acetoxy-4-methylcoumarin > 5-acetoxy-4-methylcoumarin = 4-acetoxycoumarin. capes.gov.br This indicates that the proximity of the acetoxy group to the oxygen heteroatom in the coumarin ring system enhances the acetyl group transfer capability. capes.gov.br Specifically, acetoxy groups at the C-7 and C-8 positions confer a high degree of transfer capability. capes.gov.br 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC) exhibited the highest level of glutathione (B108866) S-transferase (GST) inhibition, which is proportional to the enzymatic transfer of acetyl groups. capes.gov.br
Cytotoxicity: The presence of an acetoxy group is a feature of some cytotoxic coumarin derivatives. nih.gov For instance, 7,8-diacetoxy-3-arylcoumarin derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. nih.gov The presence of the diacetoxy group at the C-7 and C-8 positions can enhance cytotoxic activity in various cancer cell lines. nih.gov In a study of new acetoxycoumarin derivatives, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate was found to have the highest cytotoxic activity against lung and liver cancer cell lines. nih.gov
Anti-inflammatory Activity: Acetylation of umbelliferone (B1683723) to 7-acetoxycoumarin has been shown to result in a compound with anti-inflammatory properties. mdpi.com This derivative was found to suppress the production of pro-inflammatory cytokines in a dose-dependent manner. mdpi.com
Antiplatelet Activity: In studies on epinephrine-induced platelet aggregation, 3-acetoxycoumarin was identified as one of the most active inhibitors. nih.gov
Computational and In Silico Approaches to SAR Prediction
Computational and in silico methods are increasingly used to predict the structure-activity relationships of chemical compounds, including this compound derivatives. These approaches can accelerate the drug discovery process by identifying promising candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. A 3D-QSAR analysis of natural and synthetic coumarins revealed that a hydrophobic bulk group at the C-4 position is favorable for inhibitory activity against P-glycoprotein. conicet.gov.ar
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. Molecular docking studies have been used to explore the binding potential of coumarin derivatives with various biological targets. For instance, in silico studies suggest that the most active coumarin derivatives in inhibiting epinephrine-induced platelet aggregation may have antagonistic interactions with α2 and β2 adrenoceptors. nih.gov
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and properties of molecules. These calculations have confirmed SAR findings for antifungal activity, showing that the presence of electron-withdrawing groups like acetate favors activity. helsinki.fi DFT has also been used to analyze the conformations and vibrational spectra of coumarin derivatives, providing insights into their structure-activity relationships. ahievran.edu.tr
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models can explain the structural basis for the activity of coumarin derivatives, such as their ability to reverse multidrug resistance. conicet.gov.ar
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Such studies have shown that some coumarin derivatives have good drug-likeness scores and promising pharmacokinetic profiles for oral drug development. researchgate.net
Research Methodologies and Experimental Models
In Vitro Cellular Assays
In vitro cellular assays are fundamental in pharmacological research, providing a controlled environment to investigate the molecular and cellular effects of chemical compounds. These assays utilize cultured cells to model specific biological processes, enabling the detailed study of a compound's mechanisms of action, cytotoxicity, and potential therapeutic effects before progressing to more complex biological systems. For 7-acetoxycoumarin and its derivatives, a range of in vitro models have been employed to elucidate their anti-inflammatory and anti-cancer properties.
The murine macrophage cell line RAW 264.7 is a widely accepted and utilized model for studying inflammation at the cellular level. e3s-conferences.org Macrophages are key players in the immune response, and their activation by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a cascade of inflammatory events. nih.gov Researchers use this model to screen compounds for their ability to suppress the production of inflammatory mediators.
In studies involving this compound (7AC), RAW 264.7 cells are first stimulated with LPS to induce an inflammatory state. Subsequently, the cells are treated with 7AC to assess its anti-inflammatory potential. Key findings from this model show that 7AC can significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner. nih.gov Furthermore, the compound effectively reduces the secretion of key pro-inflammatory cytokines. nih.gov At concentrations of 50, 100, and 200 µM, 7AC decreased the production of interleukin-1β (IL-1β) by 70%, 75%, and 80%, respectively. nih.gov A dose-dependent reduction was also observed for interleukin-6 (IL-6), while tumor necrosis factor-α (TNF-α) was reduced at the 200 µM concentration. nih.gov These results demonstrate the compound's ability to modulate macrophage-mediated inflammation in vitro.
| Concentration of this compound (µM) | IL-1β Production Inhibition (%) | IL-6 Production Inhibition | TNF-α Production Inhibition |
|---|---|---|---|
| 50 | 70% | Dose-dependent reduction | No significant reduction |
| 100 | 75% | Dose-dependent reduction | No significant reduction |
| 200 | 80% | Dose-dependent reduction | Significant reduction |
To evaluate the anti-cancer potential of acetoxycoumarin derivatives, researchers screen them against a panel of human cancer cell lines. This approach helps to determine the compound's toxicity towards cancer cells (cytotoxicity) and its selectivity. Commonly used cell lines include A549 (human lung cancer), PC-3 (human prostate cancer), MDA-MB-231 (human breast cancer), and CRL 1548 (rat liver cancer). researchgate.netaip.org
In a study evaluating a series of new acetoxycoumarin derivatives, the cytotoxic activity was assessed using a crystal violet dye-binding assay after 48 hours of treatment. One derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297), demonstrated significant cytotoxicity against multiple cell lines. researchgate.netmdpi.com The 50% lethal dose (LD50), the concentration required to kill half of the cells, was determined for this compound. researchgate.netmdpi.com Another related compound, 7,8-Diacetoxy-3-arylcoumarin, has been evaluated against PC-3 and MDA-MB-231 cell lines, highlighting the continued investigation into this class of molecules for anti-cancer properties. aip.org
| Compound | Cell Line | LD50 (µM) |
|---|---|---|
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 48.1 |
| CRL 1548 (Liver Cancer) | 45.1 | |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 89.3 |
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Assays designed to measure a compound's ability to inhibit specific enzymes are crucial for understanding its mechanism of action. For anti-inflammatory research, key enzymes include cyclooxygenases (COX) and lipoxygenases (LOX), while enzymes like cytochrome P450 (CYP) are important for metabolic studies. nih.govrsc.org
While direct enzymatic assays on this compound for specific inflammatory enzymes are not extensively detailed in the available literature, its effects on enzyme expression provide indirect evidence of inhibition. Studies in RAW 264.7 cells show that this compound treatment suppresses the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This suppression leads to a decrease in the production of their respective products, NO and prostaglandins, which are key inflammatory mediators. Research on other coumarin (B35378) derivatives has shown direct inhibition of enzymes such as lipoxygenase and various CYP isoforms, suggesting that enzyme inhibition is a characteristic pharmacological property of the broader coumarin class. nih.govresearchgate.net For instance, the enzyme coumarin 7-hydroxylase (CYP2A6) is a known target for various inhibitors. nih.gov
Antioxidant capacity assessments are used to measure a compound's ability to neutralize free radicals, which are implicated in cellular damage and various diseases. Standard assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) tests. nih.gov
DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.gov
ABTS Assay: This test involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is neutralized, and the color fades. researchgate.net
FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color. nih.gov
While extensive data for this compound using these specific assays is limited, research on a closely related derivative, 7-acetoxy-4-aryl-3,4-dihydrocoumarin, demonstrated potent superoxide (B77818) radical scavenging activity. This compound showed a concentration-dependent antioxidant capacity, with an EC50 value (the concentration required to achieve 50% of the maximum effect) of 0.21 µg/ml for inhibiting the superoxide radical. researchgate.net At a concentration of 5.4 µg/ml, it exhibited an inhibition of 77.03%, which was more efficient than the standard antioxidant Trolox at 140 µg/ml. researchgate.net
To understand how a compound affects cellular functions at the molecular level, researchers analyze its impact on gene expression and protein levels. Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure mRNA levels of specific genes, while Western Blot analysis is used to detect and quantify specific proteins.
In the context of this compound's anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages, these techniques have been instrumental. Studies have shown that this compound treatment leads to a decrease in the mRNA expression of iNOS and COX-2, as confirmed by qRT-PCR. nih.gov
Western Blot analyses further revealed that this compound reduces the levels of iNOS and COX-2 proteins. nih.gov Moreover, it inhibits the inflammatory response by targeting key signaling pathways. The compound was found to reduce the phosphorylation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.gov It also suppressed the phosphorylation of nuclear factor kappa B (NF-κB), a critical transcription factor in inflammation. nih.gov
| Target Protein/Pathway | Effect of this compound | Method of Analysis |
|---|---|---|
| iNOS (protein and mRNA) | Decreased expression | Western Blot, qRT-PCR |
| COX-2 (protein and mRNA) | Decreased expression | Western Blot, qRT-PCR |
| Phospho-ERK (p-ERK) | Decreased phosphorylation | Western Blot |
| Phospho-JNK (p-JNK) | Decreased phosphorylation | Western Blot |
| Phospho-p38 (p-p38) | Decreased phosphorylation | Western Blot |
| Phospho-NF-κB (p-NF-κB) | Decreased phosphorylation | Western Blot |
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser. In cancer research, it is frequently used to determine how a compound affects the cell cycle and whether it induces apoptosis (programmed cell death). Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide, that binds to DNA, and the fluorescence intensity is measured to determine the cell's DNA content and, consequently, its phase in the cell cycle (G0/G1, S, or G2/M).
The effects of active acetoxycoumarin derivatives on the cell cycle progression of cancer cells have been studied using this method. researchgate.netmdpi.com In one study, an acetoxycoumarin derivative was shown to cause cell cycle arrest in both A549 lung cancer and CRL 1548 liver cancer cell lines. researchgate.net The analysis revealed that the compound induced a concentration-dependent cell cycle arrest in the CRL 1548 liver cancer cell line. In the A549 lung cancer cell line, increasing concentrations of the compound caused cells to accumulate in the S/G2 phase of the cell cycle, indicating an interruption of DNA synthesis or the transition into mitosis. researchgate.net This disruption of the normal cell division cycle is a common mechanism for anti-cancer agents.
In Vivo Animal Models
The anti-inflammatory and antinociceptive properties of coumarin derivatives are frequently evaluated using established in vivo animal models. These models are crucial for understanding the physiological effects of compounds like this compound.
Lipopolysaccharide (LPS)-Induced Inflammation: While direct in vivo studies on this compound are not extensively detailed in the provided research, in vitro models using lipopolysaccharide (LPS) are employed to investigate its anti-inflammatory mechanisms at a cellular level. mdpi.comnih.gov LPS, a component of Gram-negative bacteria, is used to induce a strong inflammatory response in immune cells such as macrophages. mdpi.com In studies involving RAW 264.7 macrophage cells, this compound (7AC) has been shown to inhibit the production of key inflammatory mediators. mdpi.comnih.gov Treatment with 7AC significantly suppresses the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.com Furthermore, it curtails the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in a concentration-dependent manner. mdpi.comnih.gov These in vitro findings suggest that this compound modulates inflammatory pathways by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov
Carrageenan-Induced Paw Edema and CFA-Induced Hypernociception: The carrageenan-induced paw edema model is a standard method for evaluating acute anti-inflammatory activity. preprints.org Carrageenan injection induces an inflammatory response characterized by edema, which can be measured to assess the efficacy of a compound. preprints.org Similarly, the Complete Freund's Adjuvant (CFA)-induced hypernociception model is used to study chronic inflammatory pain. researchgate.netnih.gov While these models have been used extensively for the parent compound, 7-hydroxycoumarin (umbelliferone), demonstrating its significant anti-inflammatory and long-lasting antinociceptive effects, specific data on this compound in these particular in vivo models is less detailed in the available literature. researchgate.netnih.gov The findings for 7-hydroxycoumarin, however, provide a strong rationale for investigating this compound using these established protocols. researchgate.netnih.gov
The preclinical evaluation of this compound highlights its potential as an anti-inflammatory agent. Data derived from cellular models serves as a foundational assessment of its therapeutic promise. The demonstrated ability of this compound to inhibit the production of multiple pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (NO, PGE2) in LPS-stimulated macrophages is a key indicator of its bioactivity. mdpi.comnih.gov
This inhibition is achieved by targeting crucial signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways. mdpi.comnih.gov By reducing the phosphorylation of key proteins in the MAPK family (ERK, JNK, p38) and affecting the NF-κB signaling pathway, this compound effectively dampens the inflammatory cascade at a molecular level. mdpi.com Such findings from preclinical cell-based assays are critical for justifying further investigation into the compound's therapeutic potential for controlling inflammatory conditions. mdpi.comnih.gov
| Inflammatory Mediator | Observed Effect of 7AC Treatment | Associated Pathway/Enzyme | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibited Production | Inducible NO Synthase (iNOS) | mdpi.comnih.gov |
| Prostaglandin E2 (PGE2) | Inhibited Production | Cyclooxygenase-2 (COX-2) | mdpi.comnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Suppressed Production | MAPK/NF-κB Signaling | mdpi.comnih.gov |
| Interleukin-1β (IL-1β) | Suppressed Production | MAPK/NF-κB Signaling | mdpi.comnih.gov |
| Interleukin-6 (IL-6) | Suppressed Production | MAPK/NF-κB Signaling | mdpi.comnih.gov |
Computational and In Silico Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. This approach is applied to compounds like this compound to understand their structural and electronic properties. For the related compound 7-acetoxy-4-methylcoumarin (B160210), DFT calculations using the B3LYP/6-311+G** method and basis set have been employed for full structure optimization and force field calculation. researchgate.net Such studies allow for the interpretation of vibrational spectra (FTIR and FT-Raman) and the assignment of normal modes of vibrations. researchgate.net DFT analysis also confirms the electronic stability of coumarin derivatives by calculating parameters like the HOMO–LUMO energy gap. researchgate.net
Molecular docking is an in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a coumarin derivative, might interact with a protein target. For instance, docking studies on acylated coumarins with the protein Calreticulin (CRT) have been performed to approximate the binding interface. bohrium.com These simulations can identify the most thermodynamically and sterically favorable binding regions on the protein, such as the P domain of CRT. bohrium.com This methodology is crucial for rational drug design, helping to predict the binding affinity and interaction patterns of compounds like this compound with various biological targets, thereby suggesting potential mechanisms of action. nih.govnih.gov
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For coumarin derivatives, MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. researchgate.netnih.gov These simulations provide insights into the dynamic interactions between the compound and the active site of the target protein. researchgate.net
Following MD simulations, binding free energy calculations are often performed using methods like the Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA). researchgate.netnih.govfrontiersin.org These calculations provide a more accurate estimation of the binding affinity than docking scores alone. frontiersin.org For example, in studies of 7-oxycoumarin derivatives, MD simulations followed by MM-GBSA calculations were used to correlate the calculated binding free energy with experimentally observed antioxidant activity. nih.gov This integrated computational approach is vital for refining lead compounds and understanding the energetic basis of their biological activity. nih.gov
| Methodology | Application for this compound and Derivatives | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular structure optimization and electronic property analysis. | Vibrational spectra interpretation, electronic stability (HOMO-LUMO gap). | researchgate.netresearchgate.net |
| Molecular Docking | Prediction of binding modes and affinity with protein targets (e.g., Calreticulin). | Identification of favorable binding sites and key intermolecular interactions. | bohrium.comnih.gov |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes over time. | Dynamic behavior and stability of the compound in the binding pocket. | researchgate.netnih.gov |
| Binding Free Energy Calculations (MM/PBSA, MM/GBSA) | Quantitative estimation of binding affinity. | Correlation of computational binding energy with experimental bioactivity. | nih.govfrontiersin.org |
Spectroscopic and Chromatographic Analysis in Research (e.g., HPLC, ESI/MS, FT-IR, FT-Raman, FT-NMR)
The structural elucidation and quantification of this compound in various research contexts are heavily reliant on a combination of chromatographic and spectroscopic techniques. These methods provide detailed information on the molecule's purity, structure, and functional groups.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of coumarin derivatives from complex mixtures. taylorfrancis.com The most common approach for analyzing compounds like this compound is reversed-phase HPLC. vup.sk In this mode, an octadecylsilyl (C18) stationary phase is frequently selected for the separation of coumarin molecules. researchgate.netresearchgate.net
The mobile phase composition is critical for achieving optimal separation. Typically, it consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with an acid modifier such as acetic acid to improve peak shape. researchgate.netresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly employed for separating multiple coumarin derivatives in a single run. vup.skresearchgate.net Detection is most often accomplished using spectrophotometric detectors, such as Photo Diode Array (PDA) or UV detectors, which are well-suited for chromophoric molecules like coumarins. vup.skresearchgate.net
Table 1: Representative HPLC Conditions for Coumarin Analysis
| Parameter | Condition | Source |
| Stationary Phase | Octadecyl (C18) | researchgate.netresearchgate.net |
| Mobile Phase | Methanol with 0.3% acetic acid and 0.3% aqueous acetic acid | researchgate.net |
| 0.3% aqueous acetic acid: acetonitrile (9:1) and acetonitrile | vup.skresearchgate.net | |
| Elution Mode | Gradient | researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detector | HPLC-PDA (Photo Diode Array) | researchgate.net |
| UV (280 nm, 323 nm) and Fluorescence (Ex: 320 nm, Em: 450 nm) | vup.sk |
Electrospray Ionization/Mass Spectrometry (ESI/MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS that allows for the analysis of molecules with minimal fragmentation, primarily showing the protonated molecule [M+H]⁺. mdpi.commassbank.eu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. mdpi.com For instance, in the analysis of a related compound, 3-(3-Bromophenyl)-7-acetoxycoumarin, HRMS was used to find the experimental mass, which was then compared to the calculated mass to confirm its elemental composition. mdpi.com The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. massbank.eu
Table 2: Mass Spectrometry Data for this compound and a Related Derivative
| Compound | Ionization Mode | Ion Type | m/z (Mass-to-Charge Ratio) | Source |
| 7-Acetoxy-4-methylcoumarin | ESI | [M+H]⁺ | 219.24 | massbank.eu |
| 3-(3-Bromophenyl)-7-acetoxycoumarin | ESI | [M+H]⁺ | Calculated: 358.9919; Found: 358.9916 | mdpi.com |
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides detailed information about the functional groups present in a molecule. surfacesciencewestern.comthermofisher.com These two techniques are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while FT-Raman is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.comthermofisher.com
For this compound, key vibrational bands would correspond to the carbonyl groups of the lactone and the acetate, C-O stretching vibrations, and vibrations of the aromatic ring. A study on the closely related 7-acetoxy-4-methyl coumarin provides insight into the expected spectral features. researchgate.net The spectra were interpreted with the aid of normal coordinate analysis based on density functional theory (DFT). researchgate.net
Table 3: Key Vibrational Frequencies for 7-acetoxy-4-methyl coumarin
| Wavenumber (cm⁻¹) | Assignment | Technique | Source |
| ~1727 | C=O Stretching (Lactone) | FT-IR, FT-Raman | researchgate.netglobalresearchonline.net |
| ~1274 | C-N Vibrations | FT-IR | globalresearchonline.net |
| ~1260-1000 | C-O Stretching | FT-IR | globalresearchonline.net |
| ~3339 | N-H and O-H Stretching | FT-IR | globalresearchonline.net |
Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the definitive structural elucidation of organic molecules in solution. nih.gov Both ¹H NMR and ¹³C NMR experiments are routinely performed to map out the carbon and proton framework of this compound.
In the ¹H NMR spectrum of a this compound derivative, the acetoxy group gives a characteristic singlet peak. mdpi.com The protons on the coumarin ring system appear as doublets, triplets, or multiplets in the aromatic region of the spectrum, with their chemical shifts and coupling constants providing information about their substitution pattern. mdpi.comceon.rs
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. mdpi.com Characteristic signals include those for the carbonyl carbons of the lactone and acetate groups, as well as the carbons of the aromatic rings. mdpi.com
Table 4: ¹H NMR Spectral Data for the this compound Moiety in 3-(3-Bromophenyl)-7-acetoxycoumarin (600 MHz, CDCl₃)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Source |
| H-5 | 7.57–7.53 | m | mdpi.com |
| H-8 | 7.16 | d | mdpi.com |
| H-6 | 7.09 | dd | mdpi.com |
| -OCOCH₃ | 2.35 | s | mdpi.com |
Table 5: ¹³C NMR Spectral Data for the this compound Moiety in 3-(3-Bromophenyl)-7-acetoxycoumarin (150.9 MHz, CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) | Source |
| C=O (Lactone) | 159.8 | mdpi.com |
| C=O (Acetoxy) | 168.7 | mdpi.com |
| C-7 | 153.2 | mdpi.com |
| C-8a | 154.2 | mdpi.com |
| C-5 | 126.3 | mdpi.com |
| C-4a | 117.2 | mdpi.com |
| C-6 | 118.7 | mdpi.com |
| C-8 | 110.1 | mdpi.com |
| -OCOC H₃ | 21.2 | mdpi.com |
(Note: The data presented is from 3-(3-Bromophenyl)-7-acetoxycoumarin, as it provides a clear assignment for the core this compound structure.)
Advanced Research Applications
Application as a Chemical Intermediate for Complex Compound Synthesis
7-Acetoxycoumarin and its derivatives serve as crucial starting materials, or chemical intermediates, for the synthesis of more complex molecules, particularly in the realm of natural product synthesis. The structure of this compound provides a versatile scaffold that can be readily modified to build intricate molecular architectures.
Researchers have demonstrated the utility of bifunctional coumarins, such as 3-(3-bromophenyl)-7-acetoxycoumarin, as easily modifiable starting points for creating a diverse range of chemical products. mdpi.comresearchgate.nethelsinki.fi In this specific derivative, the presence of two distinct, orthogonally substitutable groups—the bromine atom and the acetyl-protected hydroxyl group—allows for selective chemical transformations. mdpi.comhelsinki.fi The acetoxy group at the 7-position can be deprotected to reveal a hydroxyl group, which can then undergo further reactions like esterification. mdpi.comhelsinki.fi Simultaneously, the bromine on the phenyl ring can participate in a variety of cross-coupling reactions. mdpi.comhelsinki.fi This dual functionality makes such compounds excellent starting materials for more complex natural products. mdpi.comresearchgate.nethelsinki.fi
The strategic modification of the this compound framework enables the construction of compounds with significant chemical diversity. The table below illustrates the types of reactions that can be performed on a bifunctional this compound derivative.
Table 1: Synthetic Transformations of a this compound Intermediate
| Functional Group | Position | Potential Reaction | Description |
|---|---|---|---|
| Acetoxy Group | 7 | Deprotection (Hydrolysis) | Removal of the acetyl group to yield a reactive hydroxyl group. mdpi.comhelsinki.fi |
| Esterification | Formation of a new ester linkage at the 7-position after deprotection. mdpi.comhelsinki.fi | ||
| Ring Fusion | Formation of an additional fused five-membered ring to produce psoralen-type structures. mdpi.comhelsinki.fi | ||
| Bromo Group | Phenyl Ring (Position 3) | Suzuki Cross-Coupling | Formation of a new carbon-carbon bond. mdpi.comhelsinki.fi |
| Miyaura Borylation | Introduction of a boryl group. mdpi.comhelsinki.fi |
Development in Drug Delivery Systems (e.g., Photoresponsive Liposomes)
A groundbreaking application of this compound is in the design of stimuli-responsive drug delivery systems. Specifically, its dimer has been incorporated into liposomes to create photoresponsive vehicles for targeted drug release. These systems are engineered to release their therapeutic payload only when exposed to a specific wavelength of light, offering a high degree of spatial and temporal control over drug administration.
In one notable study, photoresponsive and cancer cell-targetable liposomes were developed by incorporating a this compound dimer (ACD) into the liposomal membrane. Current time information in Bangalore, IN. These liposomes were also decorated with folate on their surface to specifically target cancer cells that overexpress folate receptors. Current time information in Bangalore, IN.
The core mechanism of this system relies on the photochemical properties of the this compound dimer. Under normal conditions, the dimer is stable within the liposome's lipid bilayer, keeping the encapsulated drug securely contained. However, upon irradiation with ultraviolet (UV) light, the dimer undergoes a photodissociation reaction, cleaving back into two monomer units. Current time information in Bangalore, IN. This conversion disrupts the integrity of the liposomal membrane, triggering the release of its contents. Current time information in Bangalore, IN.
Research findings have demonstrated the efficacy of this system. When these liposomes were loaded with the fluorescent marker 5(6)-carboxyfluorescein (B613776) (CF), the release was minimal without light exposure. However, upon irradiation with UV light (λ = 254 nm), a significant increase in cargo release was observed. Current time information in Bangalore, IN.
Table 2: Light-Triggered Release from this compound Dimer Liposomes
| Condition | Cargo Release | Mechanism |
|---|---|---|
| No UV Irradiation | < 4% in 60 min | The this compound dimer remains intact, ensuring membrane stability and cargo retention. Current time information in Bangalore, IN. |
Furthermore, when these liposomes carried the anticancer drug doxorubicin (B1662922) (DOX), their efficacy against cancer cells was markedly promoted upon UV light irradiation, without inducing acute toxicity in the absence of the light trigger. Current time information in Bangalore, IN. This demonstrates the potential of this compound-based liposomes as a sophisticated platform for targeted cancer therapy.
Use as a Synthon for Heterocyclic Compound Development
In synthetic organic chemistry, a synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. The coumarin (B35378) nucleus, including this compound, is considered a versatile synthon for the construction of a wide array of heterocyclic compounds. ias.ac.inrsc.orgacgpubs.orgijpcbs.com Heterocycles are a cornerstone of medicinal chemistry, and the use of coumarin as a building block allows for the creation of novel molecular frameworks with potential biological activities. rsc.orgijpcbs.com
One specific example involves the Fries Transformation of 4-methyl-7-acetoxycoumarin. This reaction rearranges the acetyl group from the phenolic oxygen to the aromatic ring, yielding o-hydroxy-acylcoumarins like 4-methyl-7-hydroxy-8-acetylcoumarin. ias.ac.in This product then serves as a key intermediate for the Kostanecki reaction to build a chromone (B188151) ring, ultimately forming complex heterocyclic structures known as coumarino-γ-pyrones. ias.ac.in
Moreover, derivatives like 3-(3-bromophenyl)-7-acetoxycoumarin are described as excellent starting points for generating diverse chemical spaces, including the potential to form an additional fused five-membered ring to create psoralen, another important class of heterocyclic compounds. mdpi.comhelsinki.fi The inherent reactivity of the coumarin system, combined with the functionality provided by the acetoxy group, makes it a valuable tool for synthetic chemists aiming to develop new heterocyclic molecules. acgpubs.orgijpcbs.com
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 71148 |
| Umbelliferone (B1683723) | 5281427 |
| 3-(3-Bromophenyl)-7-acetoxycoumarin | 71350485 |
| Psoralen | 6255 |
| Doxorubicin | 31703 |
| 5(6)-Carboxyfluorescein | 65239 |
| Folate | 6037 |
| 4-Methyl-7-acetoxycoumarin | 79058 |
| 4-Methyl-7-hydroxy-8-acetylcoumarin | 5318536 |
Future Research Directions and Therapeutic Potential
Elucidation of Additional Molecular Targets and Pathways
While preliminary studies have shed light on some biological effects of 7-acetoxycoumarin, a comprehensive understanding of its molecular interactions remains a critical area for future investigation. The anti-inflammatory properties of this compound (7AC) have been demonstrated in lipopolysaccharide (LPS)-treated macrophage cells, where it was found to inhibit the synthesis of inflammatory cytokines. researchgate.netmdpi.com This effect is mediated through the inhibition of IκBα degradation and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.net These findings pinpoint the NF-κB and MAPK signaling cascades as crucial pathways warranting deeper investigation to fully map out the compound's anti-inflammatory mechanism.
Furthermore, research into various acetoxycoumarin derivatives has revealed their potential as anticancer agents by inducing cell cycle arrest. nih.gov Interestingly, some acetoxycoumarins cause cell cycle arrest in the S/G2 phase, distinguishing their mechanism from other coumarin (B35378) derivatives that typically induce a G1 phase arrest. nih.gov This suggests that this compound and its analogs may interact with unique targets within the cell cycle regulatory machinery. Studies on related compounds, such as 7,8-diacetoxy-3-arylcoumarin derivatives, have shown they can trigger apoptosis through the mitochondrial signaling pathway. iiarjournals.org The STAT3 pathway, known to be involved in mitochondrial apoptosis, has also been identified as a target for other coumarin conjugates. core.ac.uk Docking simulations of related molecules like 3-acetoxycoumarin suggest potential antagonism at α2- and β2-adrenoceptors, which could be relevant for its observed antiplatelet effects and presents another avenue for exploration. nih.gov Future studies should aim to identify the direct binding partners and downstream effectors of this compound to build a complete picture of its mechanism of action.
Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity
The therapeutic utility of this compound can be significantly enhanced by designing and synthesizing novel analogs with improved specificity and potency. The biological activity of coumarins is highly dependent on the substitution pattern on the core scaffold, which provides a rich opportunity for chemical modification. nih.govymerdigital.commdpi.com
Key synthetic strategies, such as the Fries rearrangement of 7-acyloxycoumarins, serve as a foundational reaction to produce key intermediates for creating a variety of angular and linear furocoumarins. mdpi.com This allows for precise control over the regioselectivity of substitutions. mdpi.com More advanced techniques, including microwave-assisted synthesis, have been successfully employed to create bifunctional coumarin precursors like 3-(3-bromophenyl)-7-acetoxycoumarin. mdpi.comresearchgate.net Such molecules offer two distinct sites for modification—the bromine atom and the acetoxy group—enabling the generation of a diverse library of new chemical entities. mdpi.com For instance, the bromine can be modified via Suzuki or Miyaura cross-coupling reactions, while the acetoxy group can be deprotected to a hydroxyl group for further esterification or for building more complex structures like psoralens. mdpi.com
Research has shown that specific substitutions can dramatically influence biological activity. For example, the acetoxycoumarin derivative 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) demonstrated significantly higher cytotoxic activity against cancer cell lines compared to other analogs, underscoring the importance of targeted structural modifications. nih.gov The overarching goal is to leverage these synthetic strategies to develop next-generation analogs that exhibit high specificity for desired pharmacological targets while minimizing off-target effects. ymerdigital.com
Combination Therapies and Synergistic Effects
Investigating the use of this compound and its derivatives in combination with existing drugs offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Research on the broader coumarin class has already demonstrated the potential of synergistic interactions. For instance, combining novel coumarin-based silver(I) complexes with established antibiotics has been suggested as a way to boost antimicrobial activity. mdpi.com Similarly, hybrid molecules that fuse a coumarin moiety with a fluoroquinolone have shown superior anti-tubercular effects compared to the individual drugs. mdpi.com
Translational Research Prospects and Clinical Relevance
The therapeutic potential of coumarin derivatives is supported by their promising activity in preclinical and clinical studies against various forms of cancer, including prostate, lung, and breast cancer. nih.govresearchgate.net A significant challenge in cancer drug development is managing toxicity to normal cells. nih.gov In this context, acetoxycoumarin derivatives that exhibit selective cytotoxicity against tumor cells are particularly valuable. For example, one study identified an acetoxycoumarin analog that was selectively toxic to a lung cancer cell line while being inactive against normal liver cells, highlighting its potential as a lead for safer anticancer agents. nih.gov
Another derivative, 7,8-diacetoxy-3-(4-methylsulfonylphenyl)coumarin, was found to be a selective cytotoxic and apoptosis-inducing agent in a human prostate cancer cell line, marking it as a strong candidate for further development. iiarjournals.org While many studies demonstrate strong potential in laboratory settings (in vitro), the crucial next step is validation through animal models (in vivo) to bridge the gap from bench to bedside. irejournals.com The broad and promising biological activities of the coumarin scaffold, as evidenced by numerous studies, solidify its clinical relevance and support continued investment in the translational prospects of this compound and its next-generation analogs. nih.gov
Development of Novel Analytical and Detection Methods
The unique chemical properties of this compound and its derivatives make them valuable tools in the development of novel analytical and detection methods. The compound 4-bromomethyl-7-acetoxycoumarin (BrMaC) is already utilized as a fluorescent labeling agent in high-performance liquid chromatography (HPLC). nih.govchromatographyonline.com It reacts with carboxylic acids, such as prostaglandins, to form highly fluorescent ester derivatives, enabling their detection at very low levels (picomole to femtomole range). nih.govtandfonline.com
Furthermore, the inherent fluorescence of the coumarin core provides an opportunity for developing new detection technologies. While the luminescent properties of many 7-substituted coumarins (e.g., with hydroxyl or amino groups) have been extensively studied, the fluorescence of coumarins with a 7-acetoxy group is a less explored area, representing a significant research opportunity. researchgate.net By modifying the this compound scaffold, researchers have successfully designed fluorescent probes for specific analytes. For example, a this compound derivative was engineered to create a probe for the sensitive detection of hydrazine (B178648) in water samples and living cells. bohrium.com
Future work in this area could focus on optimizing existing chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) with fluorescence detection, for the specific and sensitive quantification of this compound and its metabolites in biological samples. vup.sk There is also great potential in designing novel chemosensors and bio-probes based on the this compound framework for a wide range of analytical and diagnostic applications.
Q & A
Q. What are the standard methods for synthesizing and characterizing 7-Acetoxycoumarin in academic laboratories?
Synthesis typically involves acetylation of 7-hydroxycoumarin using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Characterization requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the acetyl group (δ ~2.3 ppm for CH₃ in ¹H NMR; ~170 ppm for carbonyl in ¹³C NMR).
- Mass Spectrometry (MS) : Validate molecular weight (exact mass: 204.04 g/mol) and fragmentation patterns (e.g., m/z 163.0393 for [M+H-AcOH]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological studies) .
Q. How does this compound exert anti-inflammatory effects in macrophage models?
Mechanistic studies in RAW 264.7 macrophages show it inhibits LPS-induced NF-κB activation by promoting IκBα degradation and modulates MAPK pathways (e.g., ERK, JNK phosphorylation). Key steps:
- Pre-treat cells with this compound (10–50 µM) for 1–2 hours before LPS stimulation.
- Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA and analyze protein expression via Western blot for IκBα and phospho-MAPKs .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards (e.g., this compound-d₃) to minimize matrix effects.
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Leverage its absorbance maxima (~320 nm) for rapid quantification in cell lysates .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-response data for this compound’s bioactivity?
Discrepancies often arise from differences in cell viability assays (e.g., MTT vs. ATP-based assays). Mitigation strategies:
- Normalize bioactivity data to cell viability using parallel assays.
- Validate findings with orthogonal methods (e.g., siRNA knockdown of target pathways).
- Report statistical power and confidence intervals to address variability .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?
- Animal Models : Use Sprague-Dawley rats (n ≥ 6/group) for bioavailability studies. Administer via oral gavage (10–50 mg/kg) and collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours.
- Tissue Distribution : Apply whole-body autoradiography or LC-MS/MS to quantify metabolite (e.g., 7-hydroxycoumarin) accumulation .
Q. How do structural modifications of this compound influence its pharmacological profile?
- SAR Studies : Replace the acetyl group with sulfonate or methyl ether moieties.
- Computational Modeling : Use density functional theory (DFT) to predict electronic effects on binding affinity to COX-2 or NF-κB.
- Validate predictions with in vitro kinase inhibition assays .
Q. What strategies address challenges in reproducing anti-inflammatory results across cell lines?
- Cell Line Authentication : Use STR profiling to confirm macrophage lineage (e.g., RAW 264.7 vs. THP-1).
- Standardize LPS batches (e.g., E. coli O111:B4) and endotoxin-free reagents.
- Include positive controls (e.g., dexamethasone) in all experiments .
Methodological and Reporting Considerations
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Report solvent purity, reaction temperature (±1°C), and stirring speed.
- Provide detailed NMR acquisition parameters (e.g., solvent, frequency) in supplementary materials.
- Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental sections .
Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?
Q. How can researchers integrate this compound into combinatorial therapies for enhanced efficacy?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
